N-(3-bromophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(3-bromophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 1,2,4-triazole core substituted with ethyl and pyridinyl groups, linked via a sulfanyl bridge to an acetamide moiety bearing a 3-bromophenyl substituent. Its structure shares homology with well-characterized Orco agonists (e.g., VUAA1) and antagonists (e.g., OLC-12), but distinct substitutions confer unique pharmacological and physicochemical properties.
Properties
IUPAC Name |
N-(3-bromophenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN5OS/c1-2-23-16(12-5-4-8-19-10-12)21-22-17(23)25-11-15(24)20-14-7-3-6-13(18)9-14/h3-10H,2,11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGVOICTWCIOID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Br)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
585553-85-1 | |
| Record name | N-(3-BR-PH)-2-((4-ETHYL-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the bromination of aniline to obtain 3-bromoaniline. This intermediate is then reacted with ethyl acetoacetate and hydrazine hydrate to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-bromophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The triazole ring and pyridinyl group allow the compound to bind to enzymes or receptors, inhibiting their activity. This can lead to the disruption of cellular processes, making it effective as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
Structural Variations
The compound’s structural analogs differ primarily in:
- Aromatic substituents on the acetamide nitrogen : 3-bromophenyl vs. 4-ethylphenyl (VUAA1), 4-isopropylphenyl (OLC-12), or other aryl groups.
- Pyridine ring position : 3-pyridinyl (VUAA1) vs. 4-pyridinyl (OLC-12).
- Triazole substituents : Ethyl group at position 4 vs. methylphenyl or bromophenyl groups in other derivatives.
Table 1: Key Structural and Functional Differences
| Compound Name | Aryl Substituent | Pyridine Position | Triazole Substituent | Biological Activity | Reference |
|---|---|---|---|---|---|
| Target Compound | 3-bromophenyl | 3-pyridinyl | 4-ethyl | Under investigation | [11, 15] |
| VUAA1 (N-(4-ethylphenyl)-...) | 4-ethylphenyl | 3-pyridinyl | 4-ethyl | Orco agonist | [1, 2, 6] |
| OLC-12 (N-(4-isopropylphenyl)-...) | 4-isopropylphenyl | 4-pyridinyl | 4-ethyl | Orco agonist/antagonist | [9] |
| 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-...} | 4-bromophenyl | 3-pyridinyl | 4-bromophenyl | Unknown | [17] |
| KA3 (N-substituted aryl derivative) | 4-fluorophenyl | 4-pyridinyl | 4-methylphenyl | Antimicrobial, antioxidant | [14] |
Functional and Pharmacological Differences
- Orco Agonism : VUAA1 is a benchmark Orco agonist, activating heteromeric insect odorant receptors at 20 µM in calcium imaging assays . The target compound’s 3-bromophenyl group may alter binding kinetics due to steric and electronic effects compared to VUAA1’s 4-ethylphenyl group.
- Antagonism : OLC-15 (N-(4-butylphenyl)-...) acts as an Orco antagonist, with the 2-pyridinyl substitution and butylphenyl group critical for inhibitory activity . The target compound’s 3-pyridinyl and bromophenyl groups may position it closer to agonist behavior.
- Bioactivity Spectrum : Derivatives like KA3 (electron-withdrawing substituents) exhibit antimicrobial and anti-inflammatory activities, suggesting the bromophenyl group in the target compound could enhance similar properties .
Physicochemical and Conformational Properties
- Polymorphism: Analogous triazole derivatives (e.g., 4-ethyl-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl]-4H-1,2,4-triazole-3(2H)-thione) exhibit conformational polymorphism, with minor bond angle differences impacting crystal packing and solubility . The bromophenyl group in the target compound may influence its crystallization behavior.
- Solubility and Stability : VUAA1 is stored in DMSO at −20°C for stability , while the bromophenyl group in the target compound could reduce aqueous solubility but enhance lipid membrane penetration.
Biological Activity
N-(3-bromophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a bromophenyl moiety, a triazole ring, and a sulfanyl group, which contribute to its reactivity and biological efficacy.
Molecular Characteristics
The molecular formula of this compound is with a molecular weight of approximately 418.03 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H16BrN5OS |
| Molecular Weight | 418.03 g/mol |
| IUPAC Name | This compound |
| CAS Number | 618426-57-6 |
Biological Activity
Research indicates that compounds containing triazole and thiophene groups often exhibit significant antimicrobial , antifungal , and anticancer properties. The biological activity of this compound can be summarized as follows:
Antimicrobial Activity
The compound has demonstrated promising antimicrobial activity against various pathogens. Studies have indicated that triazole derivatives can inhibit the growth of bacteria and fungi by interfering with their metabolic processes.
Anticancer Properties
Research on similar triazole derivatives has shown potential anticancer effects through mechanisms such as:
- Inhibition of cell proliferation : The compound may inhibit specific enzymes or receptors involved in cell division.
- Induction of apoptosis : It may trigger programmed cell death in cancer cells.
Case Studies
- Triazole Derivatives in Cancer Treatment : A study highlighted the effectiveness of triazole-containing compounds in inhibiting tumor growth in vitro and in vivo models. These compounds showed selective cytotoxicity towards cancer cells while sparing normal cells.
- Antimicrobial Efficacy : Another research article reported that related compounds exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could have similar effects.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : Compounds with triazole rings often act as enzyme inhibitors.
- Receptor Modulation : They may interact with specific cellular receptors to modulate biological pathways associated with disease progression.
Q & A
Q. What are the critical synthetic pathways for this compound, and what reagents/conditions are typically employed?
The synthesis involves multi-step reactions starting with cyclization of thiosemicarbazide derivatives under reflux (acetic acid, 80–100°C), followed by alkylation with 2-bromoacetamide intermediates. Coupling agents like HBTU enhance amide bond formation. Solvents (DMF, ethanol) and purification via column chromatography (ethyl acetate/hexane gradients) are critical for yield and purity optimization .
Q. Which spectroscopic and analytical methods confirm the compound’s structural integrity?
- ¹H/¹³C NMR : Assigns proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm) and carbon frameworks.
- IR Spectroscopy : Identifies S–H (2550 cm⁻¹) and amide C=O (1680 cm⁻¹) stretches.
- X-ray crystallography : SHELX software refines high-resolution data (<1.0 Å) to resolve conformational ambiguities .
Q. What preliminary biological screening assays evaluate its therapeutic potential?
- Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Antifungal : Broth microdilution (Candida spp., MIC determination).
- Cytotoxicity : MTT/WST-1 assays on cancer cell lines (IC₅₀ comparison to cisplatin) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
Use a factorial design of experiments (DoE) to vary:
- Temperature : ±10°C around 80°C.
- Solvent polarity : DMF (polar) vs. THF (non-polar).
- Catalyst loading : HBTU (1.0–2.5 equiv). Monitor via TLC/HPLC and analyze statistically (ANOVA). Recrystallization (ethanol/water) enhances purity .
Q. What crystallographic strategies resolve ambiguities in the compound’s 3D conformation?
- Collect diffraction data at 100 K to minimize thermal motion.
- Refine using SHELXL with TWIN/BASF commands for twinned crystals.
- Validate with R-factor convergence (<5% Rint) and electron density maps .
Q. How are structure-activity relationship (SAR) studies designed to identify pharmacophoric elements?
- Synthesize analogs with substitutions at bromophenyl (Cl, F), pyridinyl (position 2 vs. 3), and triazole (alkyl vs. aryl).
- Test in standardized bioassays and correlate substituent electronic parameters (Hammett σ) with activity.
- Molecular docking (AutoDock Vina) predicts binding to target enzymes (e.g., CYP450) .
Q. What computational approaches predict electronic properties and reactive sites?
- DFT calculations (B3LYP/6-311G**): Map HOMO-LUMO gaps and electrostatic potentials (MEP).
- Solvent effects : Polarizable continuum model (PCM) simulates physiological conditions.
- RDG analysis : Identifies steric clashes and van der Waals interactions .
Q. How should conflicting bioactivity data between in vitro and in vivo models be reconciled?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
